molecular formula C9H8N2O3 B3218955 5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190314-20-5

5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B3218955
CAS No.: 1190314-20-5
M. Wt: 192.17 g/mol
InChI Key: MFNQGQQDCSETGA-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound featuring a pyrrolopyridine core substituted with a hydroxyl group at position 5, a methyl group at position 4, and a carboxylic acid moiety at position 2. This structure confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyl and carboxylic acid groups) and steric modulation (via the methyl group).

Properties

IUPAC Name

5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-4-6(12)3-11-8-7(4)5(2-10-8)9(13)14/h2-3,12H,1H3,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNQGQQDCSETGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177593
Record name 5-Hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-20-5
Record name 5-Hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, followed by hydroxylation. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization and hydroxylation steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrrolopyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals, agrochemicals, and materials.

Biology: In biological research, 5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is utilized in the study of enzyme inhibitors and receptor modulators. It has shown potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer research[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Medicine: The compound's inhibitory activity against FGFRs makes it a candidate for anticancer drug development. Its ability to induce apoptosis in cancer cells highlights its therapeutic potential.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects involves the inhibition of FGFR signaling pathways[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). By binding to FGFRs, the compound disrupts the signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include FGFR1, FGFR2, and FGFR3, which are crucial in various types of tumors[{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Yield

Substituents at position 5 significantly influence synthesis efficiency. For instance:

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) : Achieved 80% yield, likely due to the electron-donating methoxy group stabilizing intermediates .
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) : Lower yield (71%) compared to 10c, attributed to the electron-withdrawing chlorine substituent hindering reaction progress .
  • 5-Hydroxy-4-methyl analog : While yield data is unavailable, the hydroxyl group’s polarity may complicate purification, as seen in similar compounds requiring crystallization for stabilization .

Structural and Electronic Comparisons

Table 1: Key Structural Differences and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Features
5-Hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 5-OH, 4-CH₃, 3-COOH C₉H₈N₂O₃ 192.17 g/mol Enhanced H-bonding, steric hindrance at C4
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 5-Cl, 3-COOH C₈H₅ClN₂O₂ 196.59 g/mol Electrophilic Cl substituent; potential halogen bonding
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 2-CH₃, 3-COOH C₉H₈N₂O₂ 176.17 g/mol Methyl at C2 alters steric accessibility to the carboxylic group
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-OCH₃, 2-COOH C₉H₈N₂O₃ 192.17 g/mol Methoxy group improves solubility; carboxylic acid at C2
Key Observations:
  • Position of Carboxylic Acid : The 3-carboxylic acid in the target compound vs. 2-carboxylic acid in derivatives alters electronic distribution and binding interactions. For example, 3-carboxy derivatives may exhibit stronger intermolecular H-bonding, as seen in 2-(phenylsulfanyl)pyridine-3-carboxylic acid forming dimers via carboxylic groups .
  • Hydroxyl vs.

Spectral and Crystallographic Insights

  • IR Spectroscopy: The target compound’s IR spectrum would likely show peaks for OH (3300–3500 cm⁻¹) and carboxylic acid C=O (1690–1745 cm⁻¹), similar to 2-(4-hydroxyphenyl)-5-(4-methoxyphenyl)thieno[2,3-b]pyridine-3-carboxylic acid .
  • Crystal Packing : Analogous to 2-(phenylsulfanyl)pyridine-3-carboxylic acid, the target compound may form dimeric structures via carboxylic acid H-bonds, stabilizing the crystal lattice .

Biological Activity

5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antidiabetic, antimicrobial, anticancer, and neuroprotective effects, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolo-pyridine framework, which contributes to its biological activity. The molecular formula is C9H8N2O3C_9H_8N_2O_3 with a molecular weight of 180.17 g/mol. Its structural features enable it to interact with various biological targets.

1. Antidiabetic Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit notable antidiabetic effects by enhancing insulin sensitivity and promoting glucose uptake in muscle and fat cells. For instance:

CompoundInsulin Sensitivity Increase (%)Concentration (µM)
4-Phenoxy-6-methyl-pyrrolo[2,3-b]pyridine7.4 - 37.40.3 - 100

These compounds were shown to reduce blood glucose levels effectively without adversely affecting circulating insulin levels .

2. Antimicrobial Activity

The antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives have been evaluated against various pathogens. Key findings include:

PathogenMinimum Inhibitory Concentration (MIC)Inhibition Percentage (%)
M. tuberculosis<25 µMHigh
E. coli<50 µMModerate

Certain substitutions on the phenyl ring significantly enhance the activity against these pathogens, demonstrating the importance of structural modifications for increased efficacy .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

Cell LineIC50 (µM)Cytotoxicity Level
Ovarian Cancer10 - 20Moderate
Breast Cancer>30Limited

These compounds showed selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards non-cancerous cells, indicating their potential as therapeutic agents in oncology .

4. Neuroprotective Effects

Recent studies have suggested that pyrrolo[2,3-b]pyridine derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism involves inhibition of neuroinflammatory pathways and modulation of neurotransmitter levels.

Case Study 1: Insulin Sensitivity Enhancement

A study conducted on mouse adipocytes demonstrated that specific derivatives of pyrrolo[2,3-b]pyridine significantly enhanced insulin sensitivity by up to 37% at optimal concentrations. This was attributed to their ability to stimulate glucose uptake and lipid incorporation in adipose tissue.

Case Study 2: Antimicrobial Efficacy Against M. tuberculosis

In vitro testing of selected derivatives against M. tuberculosis revealed MIC values below 25 µM, indicating potent inhibitory effects on bacterial growth. Structural modifications were found to play a crucial role in enhancing binding affinity to the target enzyme involved in bacterial cell wall synthesis.

Q & A

Q. Q1. What are the recommended synthetic routes for 5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how can reaction yields be optimized?

A1. Synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, ester intermediates (e.g., methyl or ethyl esters) are common precursors, followed by hydrolysis to yield the carboxylic acid moiety. A key strategy is optimizing reaction conditions (temperature, solvent, catalyst) to minimize side products. highlights a procedure where intermediates like methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate are hydrolyzed under acidic or basic conditions to obtain the carboxylic acid derivative . Yield optimization may involve purification via recrystallization or column chromatography, with LCMS and HPLC used to verify purity (>95%) .

Q. Q2. How should researchers characterize this compound, and what analytical methods are most reliable?

A2. A combination of spectroscopic and chromatographic methods is essential:

  • 1H NMR : For structural confirmation, observe characteristic peaks (e.g., aromatic protons, methyl groups). In DMSO-d6, the methyl group at position 4 appears as a singlet near δ 2.56 ppm, while the hydroxy proton may resonate as a broad peak .
  • LCMS/HRMS : To confirm molecular weight (e.g., [M+1]⁺ at m/z 221.1) and purity .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. Table 1: Key Characterization Data

ParameterValue/ObservationSource
Molecular Weight221.18 g/mol
1H NMR (DMSO-d6)δ 2.56 (s, 3H, CH3)
LCMS [M+1]⁺221.1
HPLC Purity>97%

Advanced Research Questions

Q. Q3. How do substituent modifications (e.g., at positions 4 or 5) impact the compound’s reactivity and biological activity?

A3. Substituent effects can be systematically studied via:

  • Functional Group Interconversion : For example, replacing the hydroxy group at position 5 with a fluoro or trifluoromethyl group (as seen in and ) alters electronic properties and hydrogen-bonding capacity, potentially enhancing metabolic stability .
  • Structure-Activity Relationship (SAR) Studies : Derivatives like 3-formyl-4-methyl analogs () introduce electrophilic sites for further functionalization, useful in prodrug design. Computational modeling (e.g., DFT) can predict electronic effects and binding affinities .

Q. Q4. What strategies are effective in resolving contradictions in NMR data across different synthetic batches?

A4. Discrepancies may arise from residual solvents, tautomerism, or impurities. Methodological steps include:

Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3) to avoid peak shifts .

Variable Temperature NMR : To detect tautomeric forms or dynamic processes.

Spiking Experiments : Add authentic reference samples to identify overlapping peaks.

2D NMR (COSY, HSQC) : Resolve complex coupling patterns, as seen in for related pyrrolidine derivatives .

Q. Q5. How can researchers design experiments to assess the compound’s stability under physiological conditions?

A5.

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. describes buffer preparation (e.g., ammonium acetate, pH 6.5) for mimicking physiological conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated stability chambers (40°C/75% RH) to predict shelf life.
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products.

Q. Table 2: Stability Testing Protocol

ConditionMethodEndpoint
Acidic (pH 2)HPLC at 0, 24, 48 h% Degradation
Thermal (40°C)TGA/DSCWeight loss profile
Oxidative (H2O2)LCMSIdentification of oxides

Q. Q6. What computational tools are suitable for predicting the compound’s interaction with biological targets?

A6.

  • Molecular Docking (AutoDock, Schrödinger) : Model interactions with enzymes (e.g., kinases) using crystal structures from the PDB .
  • MD Simulations (GROMACS) : Assess binding stability over time.
  • ADMET Prediction (SwissADME) : Evaluate pharmacokinetic properties like solubility and CYP450 inhibition .

Q. Q7. How can researchers address challenges in scaling up synthesis while maintaining purity?

A7.

  • Process Optimization : Transition from batch to flow chemistry for better temperature control and reduced byproducts.
  • Quality by Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, mixing rate).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
5-hydroxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

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